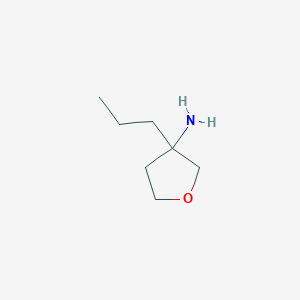

3-Propyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-7(8)4-5-9-6-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYAYIINGGLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propyloxolan 3 Amine and Analogues

Established Synthetic Routes to the Oxolane-3-amine Scaffold

The construction of the oxolane-3-amine framework is a critical step in the synthesis of 3-propyloxolan-3-amine. This typically involves the formation of the tetrahydrofuran (B95107) ring followed by the introduction of the amine group.

Cyclization Strategies for Oxolane Ring Formation

The formation of the five-membered oxolane (tetrahydrofuran) ring is a foundational aspect of the synthesis. Various cyclization strategies can be employed, often starting from linear precursors with appropriate functional groups. Intramolecular Williamson ether synthesis, where an alcohol nucleophilically attacks an alkyl halide within the same molecule, is a classic approach. Another powerful method involves the intramolecular cyclization of unsaturated alcohols. For instance, the acid-catalyzed cyclization of a substituted pentenol derivative can yield the desired oxolane ring. thieme-connect.com

More advanced methods include metal-catalyzed cyclizations. Palladium-catalyzed oxidative cyclization of alkenols represents a modern and efficient route to substituted tetrahydrofurans. wikipedia.org These reactions often proceed with high diastereoselectivity, which is crucial for controlling the stereochemistry of the final product. Radical cyclizations of unsaturated alcohols or related substrates also offer a viable pathway to the oxolane core. google.com

Table 1: Comparison of Selected Oxolane Ring Formation Strategies

| Cyclization Strategy | Key Reactants | Conditions | Advantages | Disadvantages |

| Intramolecular Williamson Ether Synthesis | Haloalcohol | Base | Simple, well-established | Can be limited by substrate availability |

| Acid-Catalyzed Cyclization | Unsaturated alcohol | Protic or Lewis acid | Good for specific substrates | Risk of rearrangements, moderate selectivity |

| Pd-Catalyzed Oxidative Cyclization | Alkenol | Pd(II) catalyst, oxidant | High diastereoselectivity, mild conditions | Requires a metal catalyst |

| Radical Cyclization | Unsaturated alcohol derivative | Radical initiator | Tolerant of various functional groups | Can lack stereocontrol without directing groups |

Introduction of the Amine Functionality at the C3 Position

Once the oxolane ring is established, the next critical step is the introduction of the amine group at the C3 position. A common and effective method is the reductive amination of a ketone precursor, such as 3-propyloxolan-3-one. wikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com Other methods for introducing the amine group include the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) at the C3 position with an amine nucleophile.

Stereoselective Synthesis of Chiral Propyloxolan-3-amine Isomers

The synthesis of specific stereoisomers of this compound requires careful control over the stereochemistry during both the cyclization and amination steps. Chiral starting materials, such as enantiomerically pure amino acids, can be used to construct the chiral oxolane scaffold. nih.gov For example, L-aspartic acid has been utilized as a chiral precursor for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride. nih.gov

Asymmetric synthesis strategies can also be employed. The use of chiral catalysts in cyclization reactions, such as a titanium-BINOL complex in a Lewis acid-mediated reaction, can lead to the formation of enantiomerically enriched tetrahydrofuran derivatives. nih.gov Furthermore, stereoselective reduction of the imine intermediate in reductive amination can be achieved using chiral reducing agents or by employing a chiral auxiliary on the nitrogen atom.

Advanced Amine Synthesis Techniques Applicable to this compound

Recent advancements in synthetic methodology offer more sophisticated and efficient ways to construct the this compound molecule.

Reductive Amination Strategies for Substituted Oxolanes

Modern reductive amination protocols offer improvements in terms of efficiency, selectivity, and environmental impact. The use of catalytic transfer hydrogenation with a Cp*Ir complex has been shown to be effective for the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Photoredox catalysis presents another innovative approach, where visible light is used to drive the reduction of iminium ions to form the amine product. rsc.org These methods often proceed under mild conditions and exhibit broad substrate scope.

Table 2: Advanced Reductive Amination Reagents

| Reagent/System | Key Features | Potential Application for 3-Propyloxolan-3-one |

| NaBH(OAc)3 | Mild, selective for imines over ketones | Standard choice for one-pot reductive amination |

| Catalytic Transfer Hydrogenation (e.g., Cp*Ir complex) | Uses a stable hydrogen source, catalytic | Efficient and potentially more sustainable synthesis |

| Photoredox Catalysis | Uses visible light, mild conditions | Green chemistry approach, high functional group tolerance |

Multi-component Coupling Reactions for Amine Introduction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient strategy for the synthesis of substituted heterocycles. nih.gov A Prins-type cyclization, involving the coupling of a ketone, a homoallylic alcohol, and a sulfonic acid, can generate functionalized tetrahydropyrans, and similar principles can be applied to tetrahydrofuran synthesis. nih.gov

A highly stereoselective synthesis of 2,3,5-substituted tetrahydrofurans has been achieved through a sequential transformation involving a Lewis acid-mediated reaction of a bis(silyl) dienediolate and an aldehyde. nih.gov While not a direct route to 3-amino-3-propyl oxolane, such MCRs demonstrate the potential to rapidly assemble the core structure with multiple points of substitution, which could then be further functionalized to introduce the desired amine group. The development of a specific MCR for this compound would represent a significant advancement in its synthesis, offering atom economy and step efficiency.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is particularly effective for synthesizing aryl and heteroaryl amines from the corresponding halides or sulfonates. acsgcipr.orgorganic-chemistry.org The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, overcoming the limitations of traditional methods like nucleophilic substitution and reductive amination. wikipedia.org

The catalytic system for a Buchwald-Hartwig amination typically consists of a palladium precursor, a phosphine (B1218219) or carbene ligand, and a base. uwindsor.ca The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by facilitating both oxidative addition and reductive elimination steps in the catalytic cycle. mit.edu Bidentate phosphine ligands, such as BINAP and DPPF, have proven effective for coupling primary amines. wikipedia.org

Key components of the Buchwald-Hartwig amination catalytic system include:

Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are commonly used. uwindsor.canih.govbeilstein-journals.org

Ligands: Bulky monodentate phosphine ligands (e.g., biarylphosphines) and bidentate ligands (e.g., Xantphos, BINAP) are frequently employed. mit.edunih.govbeilstein-journals.org

Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are often required. nih.govbeilstein-journals.org

Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. nih.govnih.gov

The general mechanism involves the oxidative addition of the aryl or heteroaryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst.

While direct examples for the synthesis of this compound using this method are not prevalent in the provided search results, the principles of the Buchwald-Hartwig amination are broadly applicable to the synthesis of related cyclic amines. For instance, the synthesis of 3-aminoindazoles has been achieved through this method, highlighting its utility in constructing C-N bonds on heterocyclic scaffolds. researchgate.net

Functional Group Interconversions Towards this compound Derivatives

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.com These reactions are crucial for the synthesis of complex molecules, including this compound and its derivatives.

Transformation of Oxolane-Based Precursors

The synthesis of this compound can be envisioned from various oxolane precursors through functional group interconversions. A common strategy involves the introduction of a nitrogen-containing functionality onto a pre-existing oxolane ring.

For example, a hydroxyl group at the 3-position of an oxolane can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an amine equivalent in a nucleophilic substitution reaction (Sₙ2). ub.eduvanderbilt.edu The conversion of alcohols to alkyl halides followed by amination is another viable route. fiveable.me

Alternatively, an oxolane with a carbonyl group at the 3-position (oxolan-3-one) can undergo reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the desired amine.

Derivatization from Related Oxolane Lactones or Lactams

Oxolane lactones (cyclic esters) and lactams (cyclic amides) are versatile precursors for the synthesis of this compound derivatives. The reactivity of the lactone or lactam ring allows for various transformations.

Lactones can be reduced to diols, which can then be further functionalized. imperial.ac.uk For instance, reduction of a lactone with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) yields a diol. The hydroxyl groups can then be selectively protected and manipulated to introduce an amino group.

A more direct approach involves the aminolysis of a lactone. This reaction, where the lactone is opened by an amine, can lead to a hydroxy amide. Subsequent reduction of the amide group would yield an amino alcohol, a precursor to this compound.

Similarly, lactams can be reduced to cyclic amines. imperial.ac.uk A lactam with a propyl group at the appropriate position could be a direct precursor to this compound upon reduction.

Scalable Synthetic Approaches for this compound Production

The development of scalable synthetic routes is crucial for the industrial production of chemical compounds. For this compound, this involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective and readily available starting materials.

While specific large-scale production methods for this compound are not detailed in the provided search results, general principles of process development and route scouting can be applied. chiroblock.com Key considerations for a scalable synthesis include:

Convergent Synthesis: Designing a synthetic route where large fragments of the molecule are synthesized separately and then joined together in the later stages.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. acs.org

Catalytic Processes: Utilizing catalytic reactions, such as the Buchwald-Hartwig amination or catalytic hydrogenation, to reduce waste and improve efficiency. acsgcipr.orggoogle.com

Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions. smolecule.com

A potential scalable route could involve the catalytic hydrogenation of a suitable nitrile precursor, a method that has been successfully applied to the production of other primary amines. google.com Another approach could be the optimization of a reductive amination process, a reaction that is widely used in industrial settings. Biocatalytic methods, using enzymes like transaminases, are also emerging as powerful tools for the scalable and sustainable synthesis of chiral amines. nih.gov

Reactivity and Mechanistic Investigations of 3 Propyloxolan 3 Amine

Chemical Transformations Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of 3-propyloxolan-3-amine is the primary center of its reactivity, participating in a variety of chemical transformations.

Nucleophilic Reactions of the Tertiary Amine Moiety

As a nucleophile, the tertiary amine moiety readily engages in reactions with electrophilic species, leading to the formation of new covalent bonds at the nitrogen center.

The nitrogen atom of this compound can act as a nucleophile in SN2 reactions with alkyl halides. This process, known as N-alkylation, results in the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via a direct displacement of the halide leaving group by the amine. The rate of this reaction is sensitive to the steric bulk of both the tertiary amine and the alkyl halide. While direct alkylation of this compound has not been specifically documented, studies on analogous cyclic amines provide insight into this transformation.

Acylation of tertiary amines does not proceed in the same manner as with primary or secondary amines, as there is no proton to be lost from the nitrogen to form a stable amide. However, reactions with acyl chlorides can lead to other transformations, which are discussed in the context of amide derivative formation.

Table 1: Representative Alkylation Reactions of Tertiary Amines

| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| N-methylpyrrolidine | Methyl Iodide | Acetonitrile | 25 | 1,1-Dimethylpyrrolidinium iodide | >95 |

| N-ethylpiperidine | Ethyl Bromide | Acetone | 50 | 1,1-Diethylpiperidinium bromide | ~90 |

| Triethylamine | Benzyl (B1604629) Bromide | Methanol | 20-70 | Benzyltriethylammonium bromide | High |

This table presents data from analogous systems to illustrate typical conditions and yields for the alkylation of tertiary amines.

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. This reaction is a fundamental transformation for tertiary amines like this compound. The resulting quaternary ammonium salts are ionic compounds with a permanently charged cationic nitrogen center. The reaction kinetics are typically second-order, dependent on the concentrations of both the amine and the alkylating agent. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents often accelerating the process.

Kinetic studies on the quaternization of various tertiary amines have been conducted to understand the influence of structure and solvent on reactivity. For instance, the quaternization of N,N-dimethyldecylamine with benzyl chloride has been studied in different solvents, revealing variations in reaction rates.

Table 2: Kinetic Data for the Quaternization of Tertiary Amines with Alkyl Halides

| Tertiary Amine | Alkyl Halide | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| N,N-Dimethyldecylamine | Benzyl Chloride | Methanol | 20-70 | Varies with temp. |

| N,N-Dimethyldecylamine | Methyl Iodide | Methanol | 20-70 | Varies with temp. |

| Pyridine (B92270) | Methyl Iodide | Tetramethylene Sulfone | 25 | 1.3 x 10⁻⁴ |

This table provides kinetic data from studies on analogous tertiary amines to illustrate the factors influencing quaternization rates.

Oxidative Transformations of the Amine Group

The tertiary amine functionality of this compound is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄) can be employed. The primary product of the oxidation of a tertiary amine is the corresponding N-oxide. This transformation involves the formation of a new N-O bond.

Tertiary amine N-oxides are notable intermediates in organic synthesis. For instance, they can undergo thermal elimination in a process known as the Cope elimination, which typically yields an alkene and a hydroxylamine. The oxidation of tertiary amines can be chemoselective, and the reaction conditions can be tuned to favor the formation of the N-oxide. In some cases, particularly with stronger oxidizing agents or under different reaction conditions, oxidative N-dealkylation can occur, leading to the cleavage of a carbon-nitrogen bond and the formation of a secondary amine and a carbonyl compound. For example, the oxidation of N,N-dimethylanilines can lead to N-demethylation.

Table 3: Representative Oxidations of Tertiary Amines

| Tertiary Amine | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| Triethylamine | H₂O₂ | Water | Triethylamine N-oxide |

| N-Methylmorpholine | m-CPBA | Dichloromethane | N-Methylmorpholine N-oxide |

| N,N-Dimethylaniline | PAA (Peracetic acid) | Acetonitrile | N-methylaniline, N-formyl-N-methylaniline |

This table illustrates common outcomes of tertiary amine oxidation with different reagents, based on data from analogous compounds.

Elimination Reactions (e.g., Hofmann Elimination)

Quaternary ammonium salts derived from this compound can undergo elimination reactions, most notably the Hofmann elimination. This reaction typically occurs when a quaternary ammonium hydroxide (B78521) is heated, resulting in the formation of an alkene, a tertiary amine, and water. The Hofmann elimination is an E2 reaction where the hydroxide ion acts as the base. A key characteristic of the Hofmann elimination is its regioselectivity, which generally favors the formation of the least substituted alkene (Hofmann's rule). This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene. The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group.

For a quaternary ammonium salt derived from this compound, Hofmann elimination would involve the abstraction of a proton from a β-carbon. Given the structure, β-hydrogens are available on the propyl group and the oxolane ring. The regioselectivity would favor abstraction from the less hindered position, leading to a mixture of alkene products. If the nitrogen atom is part of a ring system, the Hofmann elimination can lead to ring opening.

Formation of Amide Derivatives from this compound

Direct acylation of tertiary amines like this compound with acyl chlorides does not yield amides in the same way as primary and secondary amines, due to the absence of a proton on the nitrogen atom. However, amide derivatives can be formed from tertiary amines through reactions that involve the cleavage of a C-N bond.

Several methods have been developed to achieve this transformation:

Iodine-Catalyzed Amidation : Tertiary amines can react with acyl chlorides in the presence of iodine as a catalyst to form amides. This reaction proceeds through an oxidative C–N bond cleavage. A wide range of aromatic acyl chlorides and tertiary amines can be converted into amides in good yields under mild conditions. thieme-connect.de

Palladium-Catalyzed N-Acylation : Carboxylic acids can be coupled with tertiary amines to produce amides via a palladium-catalyzed N-acylation that involves C-N bond cleavage. This method has a broad substrate scope, accommodating both aromatic and aliphatic acids. organic-chemistry.orgnih.gov

Photoredox-Catalyzed Amidation : Visible-light photoredox catalysis can promote the synthesis of amides from tertiary amines and carboxylic acids. This process also involves C-N bond cleavage and offers a mild and environmentally friendly approach. acs.orgnju.edu.cnresearchgate.netnih.govrsc.org

These methods provide synthetic routes to amide derivatives from tertiary amines, overcoming the limitation of direct acylation.

Table 4: Formation of Amides from Tertiary Amines via C-N Cleavage

| Tertiary Amine | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | Benzoyl Chloride | I₂ (20 mol%), TBHP, DCE, 80 °C | N-Methylbenzanilide | 85 | thieme-connect.de |

| Triethylamine | Benzoic Acid | Pd(OAc)₂, TFP, Toluene, 120 °C | N,N-Diethylbenzamide | 82 | organic-chemistry.orgnih.gov |

| N-Butyl-N-methylaniline | 4-Methoxybenzoyl chloride | Organic photocatalyst, blue LED, MeCN | N-Methyl-N-(4-methoxybenzoyl)aniline | 88 | rsc.org |

| Tri-n-butylamine | Acetic Acid | Ir photocatalyst, CF₃SO₂Na, air, blue LED | N,N-Dibutylacetamide | 92 (assay) | acs.org |

This table summarizes various methods for amide synthesis from tertiary amines, with yields reported for analogous systems.

Reactivity of the Oxolane Ring System

The tetrahydrofuran (B95107) (THF) or oxolane ring, though generally stable, can participate in several key reactions, including nucleophilic substitution, ring-opening, and oxidation/reduction processes. The presence of the 3-amino and 3-propyl substituents modifies the electron distribution and steric environment of the ring, influencing its reactivity.

Nucleophilic Substitution Reactions on the Oxolane Ring

Nucleophilic substitution on a saturated heterocyclic ring like oxolane is not as common as on aromatic systems but can occur under specific conditions, often involving activation of a leaving group. For substitution to occur on the oxolane ring of this compound, a hydroxyl group or other suitable leaving group would typically need to be present at another position on the ring.

In related systems, such as tetrahydropyran (B127337) acetals with sulfur substituents, nucleophilic substitution reactions proceed through the formation of oxocarbenium ion intermediates rather than through neighboring-group participation science.gov. This suggests that if a leaving group were present on the this compound ring, the reaction pathway would likely involve the formation of a carbocationic intermediate, which would then be attacked by a nucleophile.

Ring-Opening Reactions and Associated Mechanisms

The oxolane ring can be opened under various conditions, often promoted by Lewis acids or strong nucleophiles. The stability of the ring is significant, but cleavage can be induced, leading to the formation of linear structures.

Theoretical studies using density functional theory (DFT) have investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) nih.gov. These reactions proceed through a precursor complex, a transition state, and finally the ring-opened product nih.gov. For instance, an intramolecular P/Al-based FLP can activate and cleave the C-O bond of the THF ring nih.gov. While this specific mechanism involves a complex catalyst, it highlights the susceptibility of the C-O bond to cleavage under electrophilic attack.

Amine-mediated ring-opening is another crucial mechanism, particularly in the context of polymerization of related cyclic monomers like N-carboxyanhydrides. This process involves a nucleophilic attack by an amine, carbonyl addition, ring opening, and subsequent decarboxylation frontiersin.org. In the case of this compound, a strong external nucleophile or acid catalysis would likely be required to initiate ring cleavage, breaking one of the C-O bonds to form a functionalized amino alcohol. Recent research has demonstrated methods for the selective ring-opening amination of related cyclic ethers like isochromans under transition-metal-free conditions, yielding valuable aminophenethyl alcohols nih.gov.

Oxidative and Reductive Processes Affecting the Oxolane Ring

The oxolane ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (α-positions). The oxidation of tetrahydrofuran is a significant industrial reaction and can be achieved using various catalysts and oxidants, including molecular oxygen, hydrogen peroxide, and bromates researchgate.netmagtech.com.cn. The primary product of THF oxidation is often γ-butyrolactone researchgate.net.

For this compound, oxidation would likely target the C2 and C5 positions. The presence of substituents can influence the reaction; for example, alkyl groups at the α- and/or β-positions can decrease the conversion rate during oxidation researchgate.net. The reaction typically proceeds via the selective activation of an α-C-H bond researchgate.netmagtech.com.cn.

Reductive processes on the oxolane ring itself are less common, as the ring is already saturated. However, reductive methods are often employed in the synthesis of substituted tetrahydrofurans. For instance, cyclic hemiacetals, which can be formed via a redox-relay Heck reaction, can be readily reduced to afford 3-substituted tetrahydrofurans nih.gov.

Influence of Substituents on Reaction Pathways and Selectivity

Substituents play a critical role in directing the reactivity and selectivity of reactions involving the oxolane ring. The propyl and amino groups at the C3 position of this compound exert both electronic and steric effects.

The electron-donating nature of the alkyl (propyl) and amino groups can influence the stability of intermediates. For example, in reactions involving carbocation formation, these groups can help stabilize a positive charge on the C3 carbon. Conversely, the steric bulk of the propyl group can hinder the approach of reactants to the C3 and adjacent C2/C4 positions, potentially directing reactions to the less hindered C5 position.

In studies of related bicyclic systems, the presence of a heteroatom (like the oxygen in the oxolane ring) has been shown to be critical for facilitating stereochemical control in reactions like cobalt-catalyzed hydroalkylation acs.org. This suggests the oxygen atom in this compound could act as a coordinating site for catalysts, influencing the stereochemical outcome of reactions.

Investigations of Intermolecular Interactions and Hydrogen Bonding

The 3-amino group of this compound is a key site for intermolecular interactions, particularly hydrogen bonding. As a primary amine, it possesses two hydrogen atoms that can act as hydrogen bond donors, while the nitrogen's lone pair can act as a hydrogen bond acceptor khanacademy.orgyoutube.com.

Hydrogen bonding is a special type of strong dipole-dipole interaction that significantly influences the physical properties of a compound, such as its boiling point and solubility khanacademy.orgyoutube.com. In the case of this compound, the N-H groups can form intermolecular hydrogen bonds with the oxygen atom of another oxolane ring or with other amine groups. These interactions can lead to the formation of dimers or larger supramolecular assemblies.

Studies on amino alcohols have shown that both OH···N and NH···O intramolecular hydrogen bonds can exist, with the former being significantly stronger nih.gov. For this compound, intermolecular NH···O and NH···N hydrogen bonds would be expected to be the dominant non-covalent interactions. Research on amino acid radical cations demonstrates that the molecular environment and non-covalent interactions, such as hydrogen bonding with water, have a profound impact on molecular structure and chemical fate rsc.org. Similarly, the hydrogen bonding capabilities of this compound would govern its interaction with solvents and other molecules.

Derivatization and Analog Synthesis of 3 Propyloxolan 3 Amine

Synthesis of Novel Alkylated and Arylated Derivatives

The primary amine group of 3-propyloxolan-3-amine is a key site for derivatization, enabling the synthesis of a diverse library of N-alkylated and N-arylated analogs. These modifications can significantly alter the physicochemical properties of the parent compound.

N-Alkylation:

Direct N-alkylation of this compound can be achieved through several established synthetic methodologies. One common approach is the reaction with alkyl halides (R-X, where X = Cl, Br, I) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via a nucleophilic substitution mechanism. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the use of a large excess of the amine or controlled addition of the alkylating agent is often employed.

Another powerful method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly advantageous due to its broad substrate scope and mild reaction conditions. nih.gov

N-Arylation:

The introduction of an aryl group onto the nitrogen atom of this compound typically requires transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. This reaction is highly versatile, allowing for the formation of a wide range of N-aryl derivatives with good functional group tolerance.

| Reagent Type | Specific Reagent | Reaction Type | Resulting Derivative |

|---|---|---|---|

| Alkyl Halide | Benzyl (B1604629) bromide | Nucleophilic Substitution | N-Benzyl-3-propyloxolan-3-amine |

| Aldehyde | Butyraldehyde | Reductive Amination | N-Butyl-3-propyloxolan-3-amine |

| Aryl Halide | 4-Chlorotoluene | Buchwald-Hartwig Amination | N-(4-Methylphenyl)-3-propyloxolan-3-amine |

| Alkyl Halide | Ethyl iodide | Nucleophilic Substitution | N-Ethyl-3-propyloxolan-3-amine |

Introduction of Heteroatom-Containing Side Chains

To further expand the chemical diversity of this compound derivatives, side chains containing heteroatoms such as oxygen, sulfur, and additional nitrogen atoms can be introduced. This is typically achieved by reacting the amine with a variety of electrophilic reagents.

Acylation and Sulfonylation:

The primary amine of this compound can readily react with acyl chlorides or anhydrides to form amides. By using acylating agents that contain other heteroatoms, functionalized side chains can be installed. For example, reaction with methoxyacetyl chloride would introduce an ether linkage, while reaction with 3-(methylthio)propanoyl chloride would incorporate a sulfide (B99878) moiety.

Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This allows for the introduction of various aryl or alkyl sulfonyl groups.

Urea (B33335) and Thiourea (B124793) Formation:

Urea and thiourea derivatives can be synthesized by treating this compound with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), respectively. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea or thiourea moiety can participate in hydrogen bonding and alter the biological activity of the molecule.

| Electrophilic Reagent | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|

| Acetyl chloride | Amide | N-(3-Propyloxolan-3-yl)acetamide |

| Benzenesulfonyl chloride | Sulfonamide | N-(3-Propyloxolan-3-yl)benzenesulfonamide |

| Phenyl isocyanate | Urea | 1-Phenyl-3-(3-propyloxolan-3-yl)urea |

| Ethyl isothiocyanate | Thiourea | 1-Ethyl-3-(3-propyloxolan-3-yl)thiourea |

Halogenation Strategies on Aromatic or Aliphatic Moieties

Halogenation of derivatives of this compound can provide valuable intermediates for further functionalization, for instance, through cross-coupling reactions. The strategy for halogenation depends on whether the target is an aromatic or aliphatic part of the molecule.

Halogenation of Aromatic Moieties:

For N-arylated derivatives of this compound, electrophilic aromatic substitution is the most common method for introducing halogen atoms onto the aromatic ring. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used for chlorination, bromination, and iodination, respectively. The directing effect of the amino group, which is typically ortho- and para-directing, will influence the regioselectivity of the halogenation. researchgate.netnih.gov Steric hindrance from the bulky 3-propyloxolane substituent may favor substitution at the para-position.

Halogenation of Aliphatic Moieties:

Direct halogenation of the aliphatic propyl chain or the oxolane ring is more challenging and generally less selective. Radical halogenation, using reagents like N-bromosuccinimide with a radical initiator, could potentially introduce a halogen onto the propyl group, but would likely result in a mixture of products. Selective halogenation of the oxolane ring is not a straightforward transformation and would require more specialized methods.

| Substrate | Halogenating Agent | Reaction Type | Potential Product |

|---|---|---|---|

| N-Phenyl-3-propyloxolan-3-amine | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | N-(4-Bromophenyl)-3-propyloxolan-3-amine |

| N-Phenyl-3-propyloxolan-3-amine | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | N-(4-Chlorophenyl)-3-propyloxolan-3-amine |

| This compound | N-Bromosuccinimide (NBS), AIBN | Radical Halogenation | Mixture of brominated propyl chain isomers |

Comparative Reactivity and Mechanistic Studies of this compound Analogues

The reactivity of this compound analogues is significantly influenced by the nature of the substituent on the nitrogen atom. Mechanistic studies of the reactions of these analogues can provide insights into their chemical behavior.

Nucleophilicity and Basicity:

N-alkylated derivatives of this compound are generally more nucleophilic and basic than the parent primary amine due to the electron-donating inductive effect of the alkyl groups. In contrast, N-arylated derivatives are less nucleophilic and significantly less basic. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making them less available for donation.

Steric Effects:

The propyl group and the oxolane ring at the C3 position create a sterically hindered environment around the nitrogen atom. This steric bulk can influence the rate of reaction. For example, reactions with bulky electrophiles may be slower compared to reactions with less sterically demanding reagents.

Mechanistic Considerations:

The mechanisms of the derivatization reactions are generally well-understood. N-alkylation with alkyl halides typically proceeds via an Sₙ2 mechanism. Reductive amination involves the formation of an iminium ion intermediate followed by hydride reduction. Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.

| Analogue | Expected Nucleophilicity | Expected Basicity | Key Reactivity Factors |

|---|---|---|---|

| N-Methyl-3-propyloxolan-3-amine | Higher than parent amine | Higher than parent amine | Inductive effect of methyl group |

| N-Phenyl-3-propyloxolan-3-amine | Lower than parent amine | Significantly lower than parent amine | Delocalization of lone pair into aryl ring |

| N-Acetyl-3-propyloxolan-3-amine | Significantly lower than parent amine | Non-basic | Resonance with carbonyl group |

| N,N-Dimethyl-3-propyloxolan-3-amine | Higher than secondary amine | Similar to secondary amine | Increased steric hindrance |

Advanced Spectroscopic Characterization and Structural Elucidation of Propyloxolan 3 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the elucidation of the structure of organic molecules in solution. For 3-Propyloxolan-3-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic arrangement and stereochemical configuration.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, following the n+1 rule. For instance, the methyl protons of the propyl group would likely appear as a triplet, while the methylene (B1212753) protons would show more complex splitting due to their diastereotopic nature in the chiral environment.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct electronic environment. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom attached to the nitrogen and oxygen atoms in the oxolane ring is expected to be significantly downfield.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (propyl) | 0.9 - 1.0 | Triplet |

| -CH₂- (propyl, middle) | 1.4 - 1.6 | Sextet |

| -CH₂- (propyl, adjacent to C3) | 1.6 - 1.8 | Triplet |

| -CH₂- (oxolane, C2 & C5) | 3.6 - 4.0 | Multiplet |

| -CH₂- (oxolane, C4) | 1.9 - 2.2 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (propyl) | ~14 |

| -CH₂- (propyl, middle) | ~17 |

| -CH₂- (propyl, adjacent to C3) | ~38 |

| C4 (oxolane) | ~40 |

| C3 (oxolane) | ~60 |

To definitively establish the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of the propyl chain protons and their connection to the oxolane ring. It would also help to trace the proton network within the oxolane ring itself.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals, confirming, for example, which proton signals correspond to the oxolane ring carbons versus the propyl chain carbons.

The stereochemistry of the molecule can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity of protons.

Computational chemistry offers a powerful tool for predicting NMR chemical shifts, which can be particularly useful in the structural elucidation of complex molecules and for discriminating between stereoisomers. uncw.edu Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that can be compared with experimental data to confirm a proposed structure. nih.gov

For a chiral molecule like this compound, computational methods can be used to predict the NMR spectra for the different enantiomers in the presence of a chiral solvating agent or a chiral derivatizing agent. The subtle differences in the predicted chemical shifts for the diastereomeric complexes formed can aid in the assignment of the absolute configuration of the molecule. This approach integrates computational modeling with experimental data to provide a higher level of structural confirmation. uncw.edunih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn would confirm its molecular formula (C₇H₁₅NO).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion of this compound is expected to follow characteristic pathways for amines and ethers. Key fragmentation patterns would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical, leading to a prominent ion.

Cleavage of the oxolane ring: The ether linkage in the oxolane ring can also undergo fragmentation, leading to characteristic ring-opened fragments.

Loss of the amino group: Cleavage of the C-N bond can result in the loss of an amino radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - NH₂]⁺ |

| 86 | [M - C₃H₇]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₃H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and ether functional groups.

N-H stretching: Primary amines typically show two medium intensity bands in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infoorgchemboulder.com

C-N stretching: A band corresponding to the C-N stretching vibration is expected in the region of 1020-1220 cm⁻¹. docbrown.info

N-H bending: A bending vibration for the N-H bond is typically observed around 1580-1650 cm⁻¹. docbrown.info

C-O stretching: A strong absorption band characteristic of the C-O-C stretching of the ether group in the oxolane ring is expected around 1070-1150 cm⁻¹.

C-H stretching: Bands corresponding to the stretching of C-H bonds in the alkyl groups will be present in the 2850-3000 cm⁻¹ region. docbrown.info

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the carbon skeleton of the molecule.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 |

| Ether | C-O-C Stretch | 1070 - 1150 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation and the packing of the molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry that were inferred from spectroscopic data. As of the current literature survey, no publically available crystal structure for this compound has been reported.

Role of 3 Propyloxolan 3 Amine in Complex Organic Synthesis

Utilization as a Building Block in Heterocyclic Synthesis

No specific examples or research data are available to detail the use of 3-Propyloxolan-3-amine in the synthesis of heterocyclic structures.

Intermediacy in the Synthesis of Chiral Compounds

There is no published literature describing the role of this compound as an intermediate in the synthesis of chiral compounds.

Application in the Construction of Advanced Molecular Scaffolds (e.g., Surfactants, Polymers, Ketal Amides)

No documented applications of this compound in the synthesis of surfactants, polymers, or ketal amides were found.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 3-Propyloxolan-3-amine is fundamentally linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies may be limited in terms of yield, scalability, and sustainability. Future research should prioritize the design of novel synthetic pathways that utilize green chemistry principles. This includes the exploration of catalytic methods, the use of renewable starting materials, and the minimization of waste generation. The development of robust and cost-effective synthetic routes will be crucial for making this compound and its analogs more accessible for broader scientific investigation.

Exploration of Unprecedented Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is essential for its application in the synthesis of more complex molecules. Future investigations should focus on systematically exploring its reactivity with a wide range of electrophiles and nucleophiles. Uncovering novel and unprecedented reaction pathways will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental principles of organic chemistry. The unique steric and electronic properties conferred by the oxolane ring and the tertiary amine functionality are expected to lead to interesting and potentially useful reactivity patterns that are yet to be discovered.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry techniques offers a transformative approach to the synthesis and study of this compound. researchgate.netmdpi.com Continuous flow processes can offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. researchgate.netresearchgate.net By leveraging automated synthesis platforms, researchers can rapidly generate libraries of this compound derivatives for high-throughput screening in various applications. nih.gov This approach will accelerate the discovery of new compounds with desired properties and facilitate the optimization of reaction conditions in a more efficient and data-driven manner. nih.gov

Advanced Computational Design for Targeted Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of novel molecules with specific functions. nih.govmdpi.com In the context of this compound, advanced computational methods can be employed to predict the physicochemical properties, reactivity, and biological activity of its derivatives. This in-silico approach can guide synthetic efforts by identifying promising target molecules and prioritizing experimental investigations. By combining computational design with experimental validation, researchers can significantly streamline the process of developing new materials and therapeutic agents based on the this compound scaffold.

Investigation of Stereospecific and Enantioselective Transformations

The stereochemistry of this compound is a critical aspect that will influence its biological activity and material properties. The development of stereospecific and enantioselective synthetic methods will be paramount for accessing enantiomerically pure forms of this compound and its derivatives. Future research should focus on the design and application of chiral catalysts and reagents to control the three-dimensional arrangement of atoms during chemical transformations. A comprehensive investigation into the stereochemical aspects of its reactions will be essential for unlocking the full potential of this compound in applications where chirality plays a crucial role, such as in the development of new pharmaceuticals and asymmetric catalysts.

Q & A

Q. What are the standard synthetic routes for 3-Propyloxolan-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions. For example, a two-step procedure using PdCl₂(PPh₃)₂ and CuI in acetonitrile can yield intermediates like N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine. Optimization includes adjusting catalyst ratios (e.g., 5 mol% Pd catalyst), solvent choice (e.g., MeCN), and reaction time (e.g., 3 hours at 60°C for hydrolysis). Post-reaction purification via column chromatography ensures product purity . Table 1 : Key Reaction Parameters

| Step | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂/CuI | MeCN | RT | 72 |

| 2 | KOH (aq.) | MeOH | 60°C | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H NMR and ¹³C NMR are critical for structural confirmation, with chemical shifts for protons in the oxolane ring typically appearing at δ 3.5–4.0 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 235.1234 for C₁₀H₁₉NO). Ensure deuterated solvents (e.g., CDCl₃) are used to avoid interference, and compare spectra with synthetic intermediates to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or integration ratios) may arise from impurities or stereochemical variations. Perform 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity. For HRMS discrepancies, re-calibrate the instrument using certified standards and cross-check with alternative ionization methods (e.g., ESI vs. EI). Systematic comparison with literature data (e.g., Pd-catalyzed intermediates ) helps identify anomalies .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution at the oxolane ring. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can assess steric effects in Pd-catalyzed cross-couplings. Validate predictions with experimental kinetics (e.g., rate constants for hydrolysis steps ).

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) via fluorination to enhance metabolic stability. Use in vitro assays (e.g., enzyme inhibition) to quantify activity changes. For example, 3-(trifluoromethyl)benzaldehyde derivatives show altered binding affinities in fungicidal studies . Compare IC₅₀ values of modified analogs against parent compounds, ensuring statistical validation (p < 0.05) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services. Monitor air quality if heating the compound, as decomposition may release toxic byproducts (e.g., NOₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.